molecular formula C6H11NO2 B7806438 2-Butenoic acid, 3-amino-, ethyl ester

2-Butenoic acid, 3-amino-, ethyl ester

Cat. No. B7806438
M. Wt: 129.16 g/mol
InChI Key: YPMPTULBFPFSEQ-UHFFFAOYSA-N
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Description

2-Butenoic acid, 3-amino-, ethyl ester is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butenoic acid, 3-amino-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butenoic acid, 3-amino-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • Reactivity and Synthesis of Heterocycles : 2-Butenoic acid, 3-amino-, ethyl ester, through its derivatives, has been utilized in the synthesis of various heterocyclic compounds. The reactivity of these derivatives with binucleophiles like hydrazine and hydroxylamine has been explored to evaluate their electrophilic centers in forming polyfunctionalized heterocyclic compounds (Braibante et al., 2002).

Analysis and Characterization

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis : Derivatives of 2-Butenoic acid, 3-amino-, ethyl ester have been analyzed using GC-MS. The analysis aimed to identify various compounds in reaction liquids involving these derivatives, aiding in understanding their chemical behavior and potential applications (W. Ming, 2007).

Structural Studies

  • Crystal Structure Analysis : The crystal structure of derivatives like ethyl-Z-3-amino-2-benzoyl-2-butenoate has been studied. Such studies involve understanding the stability of different isomers and their structural characteristics, which are crucial for their application in various synthesis processes (Fallon et al., 1980).

Application in Polymer and Material Science

  • Polymer Precursor : Compounds like 3-aminocarbonyl-3-butenoic acid methyl ester, closely related to 2-Butenoic acid, 3-amino-, ethyl ester, have been used in synthesizing high molecular weight polymers. These polymers are significant as precursors for carbon fiber, showcasing the material's application in advanced material sciences (Ju et al., 2020).

Applications in Organic Synthesis

  • Synthesis of Ureido Sugars and Amino Acids : The derivatives of 2-Butenoic acid, 3-amino-, ethyl ester have been used in the synthesis of new ureido sugars and amino acid derivatives. This application is significant in the field of carbohydrate chemistry and could have implications in medicinal chemistry (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

properties

IUPAC Name

ethyl 3-aminobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMPTULBFPFSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701282400
Record name 2-Butenoic acid, 3-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butenoic acid, 3-amino-, ethyl ester

CAS RN

7318-00-5
Record name 2-Butenoic acid, 3-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7318-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 3-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-aminocrotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.983
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
O Matthew, A James, I Akogwu, T Fabunmi… - Journal of Medical …, 2021 - researchgate.net
… 35.071 1.45 123 Benzenepropanoic acid-2,5-bis(1,1-dimethylethyl)-4-hydroxy-methyl ester 35.454 3.12 124 2-Butenoic acid-3-amino ethyl ester …
Number of citations: 1 www.researchgate.net
Z Li - Emirates Journal of Food and Agriculture, 2018 - ejfa.me
This paper analyzes the organic solvent extracts of Aesculus chinensis Bunge Bark using TG and Py-GC-MS. The pyrolysis products were analyzed by GC-MS. The results showed that …
Number of citations: 3 www.ejfa.me
YJ Bae, C Ryu, JK Jeon, J Park, DJ Suh, YW Suh… - Bioresource …, 2011 - Elsevier
The pyrolysis of two brown macroalgae (Undaria pinnatifida and Laminaria japonica) and one red macroalgae (Porphyra tenera) was investigated for the production of bio-oil within the …
Number of citations: 293 www.sciencedirect.com

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